2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid

carbonic anhydrase inhibition enzyme selectivity medicinal chemistry

Procure this compound to leverage the 2-bromo substituent for ambient-temperature nucleophilic substitution, enabling convenient in-house synthesis of π-acceptor chiral stationary phases for enantioselective HPLC. Its CAII-selective inhibition (Ki=63 nM, 92-fold over CAI) ensures clean pharmacological readouts, while species-selective APN inhibition (Ki=19 nM vs >100 µM for bacterial) guarantees data integrity in complex biological matrices. Avoid workflow revalidation by choosing the bromo-substituted variant over cheaper chloro or over-reactive iodo congeners.

Molecular Formula C13H8BrN3O6
Molecular Weight 382.126
CAS No. 65462-62-6
Cat. No. B2720536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid
CAS65462-62-6
Molecular FormulaC13H8BrN3O6
Molecular Weight382.126
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Br
InChIInChI=1S/C13H8BrN3O6/c14-9-3-1-2-4-10(9)15-12-8(13(18)19)5-7(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)
InChIKeyGEIGNXBPVGTFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic Acid (CAS 65462-62-6): Scientific Procurement and Selection Overview


2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid (CAS 65462-62-6) is a nitroaromatic compound belonging to the N-phenylanthranilic acid structural class, characterized by a bromophenyl substituent at the ortho position and dual nitro groups at the 3- and 5-positions of the benzoic acid core [1]. The compound possesses a molecular formula of C13H8BrN3O6 and a molecular weight of 382.12 g/mol, with the bromine atom serving as both an electron-withdrawing substituent and a potential leaving group for nucleophilic aromatic substitution chemistry . This structural scaffold places it within the broader family of halogenated 3,5-dinitrobenzoic acid derivatives, a class extensively utilized in chiral stationary phase development for enantioselective chromatography and as synthetic intermediates in medicinal chemistry [2].

Why Generic Substitution of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic Acid Fails: The Case for Compound-Specific Procurement


Generic substitution of 2-[(2-bromophenyl)amino]-3,5-dinitrobenzoic acid with structurally similar halogenated analogs (e.g., 2-chloro-, 2-fluoro-, or 2-iodophenyl derivatives) introduces quantifiable performance divergence that directly impacts experimental reproducibility and synthetic outcomes. The bromine atom in this compound provides a specific balance of atomic radius, electronegativity, and leaving-group reactivity that cannot be replicated by chloro (weaker leaving group), fluoro (strong C-F bond, poor leaving group), or iodo (excessive reactivity, higher cost) congeners . In the context of π-acceptor chiral stationary phase synthesis, the 2-bromo substituent enables nucleophilic substitution with 3-aminopropyl-silanized silica gel at ambient temperature—a practical advantage over 4-chloro-substituted variants that may exhibit different substitution kinetics and site-specific reactivity [1]. Furthermore, the precise ortho-bromophenyl configuration influences π-π stacking interactions and halogen bonding capabilities that are fundamental to both chromatographic enantiorecognition and biological target engagement, rendering cross-class compound interchange scientifically invalid without revalidation of the entire experimental workflow.

Quantitative Differentiation Evidence for 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic Acid: Comparator-Based Performance Data


Carbonic Anhydrase II Inhibition Potency and Isoform Selectivity Profile

2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid (referenced as NSC 44625) exhibits potent inhibition of human carbonic anhydrase II (CAII) with a Ki of 63 nM . Critically, the compound demonstrates approximately 92-fold selectivity for CAII over carbonic anhydrase I (CAI), which shows a Ki of 5,800 nM . This selectivity profile represents a quantifiable differentiation from non-selective CA inhibitors that may produce confounding off-target effects in cellular or in vivo models. The compound also exhibits moderate cross-reactivity with β-carbonic anhydrase from Saccharomyces cerevisiae (Ki = 223 nM) , a feature that may be advantageous or limiting depending on the experimental context.

carbonic anhydrase inhibition enzyme selectivity medicinal chemistry

Aminopeptidase N (APN) Inhibitory Activity: Cross-Species Selectivity Assessment

The compound demonstrates potent inhibition of porcine kidney aminopeptidase N (APN) with a Ki value of 19 nM, as measured by spectrophotometric monitoring of p-nitroanilide release using L-leucine-p-nitroanilide substrate [1]. In stark contrast, the compound shows negligible activity against bacterial leucyl aminopeptidase from Aeromonas proteolytica (formerly Vibrio proteolyticus), with a Ki exceeding 100,000 nM [1]. This approximately 5,260-fold selectivity gap between mammalian and bacterial APN orthologs constitutes a significant differentiation point for researchers requiring species-specific enzyme modulation without cross-reactivity to bacterial aminopeptidases that may be present in complex biological matrices or co-culture systems.

aminopeptidase N enzyme inhibition species selectivity

Antibacterial Activity Profile: Strain-Specific MIC Comparison

The compound exhibits differential antibacterial activity across clinically relevant bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 39 µg/mL against both Staphylococcus aureus and Escherichia coli, 50 µg/mL against Enterococcus faecalis, and 45 µg/mL against Pseudomonas aeruginosa . This strain-dependent activity profile provides a quantitative basis for selecting this compound over analogs that may lack activity against specific Gram-positive or Gram-negative pathogens. Notably, the compound's activity against E. faecalis (MIC = 50 µg/mL) and P. aeruginosa (MIC = 45 µg/mL) addresses bacterial targets that are frequently resistant to first-line antimicrobial agents, though the observed MIC values are moderate compared to clinical antibiotic benchmarks.

antimicrobial activity minimum inhibitory concentration antibacterial screening

Synthetic Utility: Halogen-Specific Reactivity in Chiral Stationary Phase Preparation

The 2-bromo substituent of this compound enables nucleophilic aromatic substitution with 3-aminopropyl groups of silanized silica gel at ambient temperature, a key step in the preparation of π-acceptor chiral stationary phases (CSPs) for high-performance liquid chromatography [1]. This ambient-temperature reactivity distinguishes 2-bromo-substituted 3,5-dinitrobenzoic acid derivatives from their 4-chloro counterparts, which may exhibit different substitution kinetics or require modified reaction conditions. The resulting CSPs enable enantiomeric separation of π-donor compounds including amides and alkyl aryl carbinols, with separation performance compared favorably against established (R)-N-(3,5-dinitrobenzoyl)-α-phenylglycine-derived CSPs [1].

chiral stationary phase enantioselective chromatography nucleophilic aromatic substitution

Halogen-Specific Physicochemical Properties: Impact on Reactivity and Molecular Recognition

The presence of the bromine atom at the ortho position of the phenyl ring confers distinct physicochemical properties compared to chloro, fluoro, or iodo analogs. The bromine atom can participate in halogen bonding interactions, which may enhance the compound's interaction with biological targets relative to its chloro and fluoro counterparts . Bromine's intermediate atomic radius (van der Waals radius: Br ≈ 1.85 Å; Cl ≈ 1.75 Å; F ≈ 1.47 Å; I ≈ 1.98 Å) and polarizability provide a specific balance of steric bulk and electronic effects that influence both binding affinity and synthetic reactivity. This halogen-dependent differentiation is class-level inference based on established principles of halogen bonding and medicinal chemistry SAR rather than direct head-to-head quantitative comparison of this specific compound against all analogs.

halogen bonding structure-activity relationship molecular recognition

Optimal Research and Industrial Application Scenarios for 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic Acid


Carbonic Anhydrase II-Selective Pharmacological Tool Compound Studies

This compound is optimally deployed as a CAII-selective pharmacological probe in studies requiring isoform-specific modulation of carbonic anhydrase activity. With a Ki of 63 nM for CAII and 92-fold selectivity over CAI (Ki = 5,800 nM) , researchers can investigate CAII-mediated physiological processes—including bicarbonate transport, pH regulation, and intraocular pressure modulation—without confounding off-target effects on the ubiquitous CAI isoform. This selectivity profile is particularly valuable in glaucoma research, neurological studies of carbonic anhydrase function, and metabolic investigations where CAII-specific inhibition is required.

Mammalian Aminopeptidase N Inhibition with Minimal Bacterial Cross-Reactivity

For studies requiring selective inhibition of mammalian APN (Ki = 19 nM) without interference from bacterial aminopeptidases (Ki > 100,000 nM) , this compound provides a species-selective tool with over 5,000-fold discrimination. This application scenario is particularly relevant for experiments involving co-culture systems, microbiome-containing samples, or complex biological matrices where bacterial aminopeptidase activity could otherwise confound experimental interpretation. The compound enables clean APN inhibition readouts in mixed-species environments.

Precursor for π-Acceptor Chiral Stationary Phase Synthesis

The 2-bromo substituent enables ambient-temperature nucleophilic substitution with 3-aminopropyl-silanized silica gel, facilitating convenient preparation of π-acceptor CSPs for enantioselective HPLC separations . This compound serves as a strategic precursor for chromatography laboratories developing in-house CSPs for the separation of π-donor analytes including chiral amides and alkyl aryl carbinols. The resulting CSPs provide an alternative to commercial (R)-N-(3,5-dinitrobenzoyl)-α-phenylglycine phases, potentially offering distinct enantioselectivity profiles for challenging separations.

Antibacterial Screening Against Gram-Positive and Gram-Negative Reference Strains

With documented MIC values of 39 µg/mL against S. aureus and E. coli, 50 µg/mL against E. faecalis, and 45 µg/mL against P. aeruginosa , this compound is suitable for inclusion in antimicrobial screening panels targeting these reference strains. The strain-specific activity profile supports its use as a comparator compound in structure-activity relationship studies of nitroaromatic antimicrobial agents, particularly for programs investigating the impact of halogen substitution and nitro group positioning on antibacterial efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.